molecular formula C12H23N7O5 B15137965 Gly-Gly-Gly-PEG2-azide

Gly-Gly-Gly-PEG2-azide

Cat. No.: B15137965
M. Wt: 345.36 g/mol
InChI Key: CLBIQTQAFPDAKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gly-Gly-Gly-PEG2-azide is a compound composed of three glycine residues, a polyethylene glycol (PEG2) chain, and an azide group. This compound is primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs), which are a class of targeted cancer therapies. The azide group allows for easy conjugation to other molecules through click chemistry, making it a versatile tool in bioconjugation and drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Gly-Gly-Gly-PEG2-azide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Gly-Gly-Gly-PEG2-azide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Gly-Gly-Gly-PEG2-azide has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.

    Biology: Facilitates the study of protein-protein interactions and cellular processes.

    Medicine: Integral in the development of antibody-drug conjugates for targeted cancer therapy.

    Industry: Employed in the production of advanced materials and nanotechnology .

Mechanism of Action

The mechanism of action of Gly-Gly-Gly-PEG2-azide involves its role as a linker in bioconjugation:

Comparison with Similar Compounds

Uniqueness: Gly-Gly-Gly-PEG2-azide is unique due to its azide group, which allows for efficient and selective conjugation through click chemistry. This makes it particularly valuable in the synthesis of antibody-drug conjugates and other bioconjugates .

Properties

Molecular Formula

C12H23N7O5

Molecular Weight

345.36 g/mol

IUPAC Name

2-amino-N-[2-[[2-[2-[2-(2-azidoethoxy)ethoxy]ethylamino]-2-oxoethyl]amino]-2-oxoethyl]acetamide

InChI

InChI=1S/C12H23N7O5/c13-7-10(20)16-9-12(22)17-8-11(21)15-1-3-23-5-6-24-4-2-18-19-14/h1-9,13H2,(H,15,21)(H,16,20)(H,17,22)

InChI Key

CLBIQTQAFPDAKO-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCN=[N+]=[N-])NC(=O)CNC(=O)CNC(=O)CN

Origin of Product

United States

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